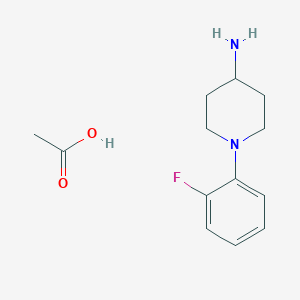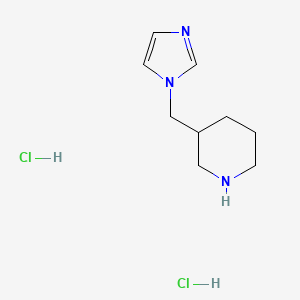
2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide
Übersicht
Beschreibung
2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide, also known as CPB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide involves the inhibition of various cellular processes. It has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide also inhibits the activity of viral proteases, which are required for viral replication. Furthermore, 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide also inhibits the replication of viruses by inhibiting viral proteases. Additionally, 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has been extensively studied and has shown promising results in various scientific studies. However, there are also limitations to using 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide in lab experiments. 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide. One area of research could focus on the development of more potent derivatives of 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide. Another area of research could involve the investigation of the long-term effects of 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide on cellular processes. Additionally, future research could explore the potential of 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide as a therapeutic agent for various diseases, including cancer and viral infections.
Conclusion:
In conclusion, 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide is a synthetic compound that has shown promising results in various scientific studies. It has been found to exhibit antitumor, antiviral, and anti-inflammatory properties. 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide inhibits various cellular processes, including cell cycle progression, viral replication, and inflammation. While 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has several advantages as a research tool, there are also limitations to using it in lab experiments. Future research could focus on the development of more potent derivatives of 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide and the investigation of its long-term effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential therapeutic applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and anti-inflammatory properties. 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, 2-cyclopropyl-N-(5-hydroxy-1,5-dimethylhexyl)-1,3-benzoxazole-6-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(5-4-10-19(2,3)23)20-17(22)14-8-9-15-16(11-14)24-18(21-15)13-6-7-13/h8-9,11-13,23H,4-7,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMGEVHQZVMEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC(=O)C1=CC2=C(C=C1)N=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3807630.png)



![rel-(1S,6R)-3-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3807666.png)

![methyl 5-[(4-oxo-4H-chromen-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3807681.png)
![[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]amine dihydrochloride hydrate](/img/structure/B3807687.png)


![{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride](/img/structure/B3807701.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B3807708.png)
![carbonic acid - {2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}amine (1:1) hydrate](/img/structure/B3807730.png)
